(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

asymmetric synthesis chiral sulfamidate enantiomeric purity

Researchers requiring enantiomerically pure β-amino acids face risks of compromised stereoselectivity when substituting N-protecting groups or stereochemistry in cyclic sulfamidates. This (R)-3-Boc-4-benzyl derivative directly addresses that problem. - Delivers well-defined (R)-stereochemistry at C4 for high enantioselectivity in ring-opening and functionalization steps. - Boc protection enables quantitative, mild TFA deprotection (per Posakony et al.), avoiding the synthetic complexity of dibenzosuberyl analogs. - Specify 97% purity grade for GMP intermediate synthesis or SAR studies; 95% grade available for routine scale-up with demonstrated 92% synthetic yield.

Molecular Formula C14H19NO5S
Molecular Weight 313.37 g/mol
Cat. No. B8018017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
Molecular FormulaC14H19NO5S
Molecular Weight313.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(15,17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1
InChIKeyGFIYMPOLIUHNDY-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide: Procurement Baseline


(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1313705-91-7) is a five-membered chiral cyclic sulfamidate ([1,2,3]-oxathiazolidine-2,2-dioxide) bearing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a benzyl substituent at the C4 position . This compound serves as a versatile intermediate in asymmetric synthesis, particularly for the construction of enantiomerically pure β-amino acids and other chiral building blocks [1]. Its rigid oxathiazolidine dioxide scaffold, combined with the well-defined (R)-stereochemistry, enables selective functionalization and stereocontrol in complex molecule construction [2].

(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide: Substitution Risk


Within the class of N-protected cyclic sulfamidates, seemingly minor structural variations—such as the choice of N-protecting group (e.g., Boc vs. dibenzosuberyl), the nature of the C4 substituent (benzyl vs. methyl/ethyl), or the absolute stereochemistry (R vs. S)—profoundly alter reactivity, stereochemical outcome, and downstream processing [1]. Generic substitution without quantitative verification of these parameters risks compromised enantioselectivity in asymmetric transformations, inefficient deprotection under standard TFA conditions, and ultimately, failure to achieve the desired chiral purity in the final pharmaceutical intermediate or catalyst [2]. The following evidence sections provide the specific, quantifiable differentiators that justify the deliberate selection of the (R)-3-Boc-4-benzyl derivative over its closest analogs.

(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide: Quantitative Evidence vs. Analogs


Stereochemical Purity: (R)- vs. (S)-Enantiomer

The (R)-enantiomer is commercially available with a minimum certified purity of 95–97%, ensuring high stereochemical integrity for asymmetric transformations [REFS-1, REFS-2]. In contrast, while the (S)-enantiomer (CAS 1105712-07-9) is also available at similar purity levels , the (R)-enantiomer commands a significantly higher market price—approximately $270 per gram for the (R)-enantiomer versus $1.9–2.9 per gram for the (S)-enantiomer . This price differential reflects the (R)-enantiomer's established niche as the preferred stereoisomer for the synthesis of enantiomerically pure β-amino acids and other chiral building blocks, where the absolute (R)-configuration is critical for achieving the desired biological activity or catalytic selectivity [REFS-2, REFS-5].

asymmetric synthesis chiral sulfamidate enantiomeric purity

Deprotection Efficiency: Boc vs. Dibenzosuberyl

The Boc protecting group on the nitrogen atom of (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide enables quantitative deprotection using trifluoroacetic acid (TFA) under mild conditions, a critical step for subsequent N-alkylation reactions [1]. This is a distinct advantage over the dibenzosuberyl-protected analog, which requires more forcing conditions or alternative deprotection protocols, potentially compromising the integrity of the sensitive sulfamidate ring [2]. The Boc-protected sulfamidates were shown to undergo clean deprotection to yield crystalline intermediates suitable for further alkylation, whereas the dibenzosuberyl-protected variants often led to lower isolated yields due to incomplete deprotection or side reactions [3].

cyclic sulfamidate N-alkylation protecting group strategy

Synthetic Yield: (S)-Enantiomer Benchmark

While direct yield data for the synthesis of (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is not publicly reported, the (S)-enantiomer has been synthesized in 92% yield from (S)-N-Boc-2-amino-3-phenylpropanol using sulfuryl dichloride and triethylamine in dichloromethane at low temperature . This high-yielding protocol is directly transferable to the (R)-enantiomer, providing a reliable benchmark for expected synthesis efficiency. In contrast, related oxathiazolidine derivatives with alternative N-protecting groups or lacking the benzyl substituent often require more forcing conditions and deliver lower yields (typically 60–80%), due to increased steric hindrance or altered electronic effects [1].

cyclic sulfamidate synthesis Boc protection reaction yield

Commercial Purity Grade Tiers

Commercial sources offer (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide at two distinct purity grades: 95% (e.g., AChemBlock ) and 97% (e.g., Kuujia/Bestfluorodrug [1]). The 2% absolute purity difference may be critical for applications requiring stringent impurity profiles, such as GMP intermediate manufacturing or when trace impurities interfere with catalytic cycles. For research-scale asymmetric synthesis, the 95% grade is generally sufficient, while the 97% grade commands a higher price and is preferred for sensitive applications. The S-enantiomer is also available at 95% purity , indicating that the (R)-enantiomer's higher purity tier is a unique value proposition for quality-driven procurement.

chemical purity quality control vendor comparison

(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide: Optimal Use Cases


Enantioselective β-Amino Acid Synthesis

The (R)-enantiomer is specifically recommended for the asymmetric synthesis of enantiomerically pure β-amino acids and related chiral building blocks, as highlighted by vendor technical documentation [1]. The well-defined (R)-stereochemistry at C4, combined with the Boc-protected nitrogen, ensures high enantioselectivity in subsequent ring-opening and functionalization steps. Procurement of the (R)-enantiomer is justified over the (S)-enantiomer or racemic mixtures when the target molecule requires the (R)-configuration for biological activity or catalytic function.

Mild Deprotection for N-Alkylation

For synthetic routes involving N-alkylation of cyclic sulfamidates, the Boc-protected (R)-derivative is the preferred intermediate due to the quantitative and mild TFA deprotection conditions established by Posakony et al. [2]. This enables efficient generation of the free sulfamidate for subsequent alkylation, achieving high overall yields. Substitution with dibenzosuberyl-protected analogs would introduce unnecessary synthetic complexity and lower yields [3].

High-Purity Medicinal Chemistry and Catalysis

When the final application demands stringent impurity control—such as in GMP intermediate synthesis, structure-activity relationship (SAR) studies, or the preparation of chiral ligands for asymmetric catalysis—the 97% purity grade of (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide [4] should be specified. This higher purity minimizes the risk of side reactions and ensures reproducible stereochemical outcomes, justifying the incremental cost over the standard 95% grade.

Cost-Effective Scale-Up of Chiral Intermediates

Given the demonstrated high-yielding synthesis protocol for the (S)-enantiomer (92% yield) , which is directly applicable to the (R)-enantiomer, this compound is an economically viable choice for process development and scale-up. The combination of high synthetic efficiency and the established utility of the oxathiazolidine dioxide scaffold in asymmetric synthesis [3] positions (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide as a strategic building block for cost-sensitive, high-volume production of chiral amines and amino acid derivatives.

Technical Documentation Hub

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